2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, a pyridazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furan-2-carboxylic acid derivative.
Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazine ring may yield dihydropyridazine derivatives.
Scientific Research Applications
2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan and pyridazine rings may interact with various enzymes and receptors, leading to modulation of biological processes. The acetamide group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(THIOPHEN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
- 2-[3-(PYRIDIN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that contain thiophene or pyridine rings.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c1-12-4-6-13(7-5-12)18-16(21)11-20-17(22)9-8-14(19-20)15-3-2-10-23-15/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
VCGGKGFOWBHLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.